N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-PHENOXYBENZAMIDE

Glucokinase activation EGFR inhibition Regioisomer selectivity

N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-phenoxybenzamide (CAS 394229-41-5, molecular formula C26H19N3O2, MW 405.45) is a synthetic small molecule belonging to the benzimidazole-phenoxybenzamide class. It features a 2-phenoxybenzamide core linked at the para position of a phenyl ring to a 1H-benzimidazole moiety.

Molecular Formula C26H19N3O2
Molecular Weight 405.457
CAS No. 394229-41-5
Cat. No. B3016743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-PHENOXYBENZAMIDE
CAS394229-41-5
Molecular FormulaC26H19N3O2
Molecular Weight405.457
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
InChIInChI=1S/C26H19N3O2/c30-26(21-10-4-7-13-24(21)31-20-8-2-1-3-9-20)27-19-16-14-18(15-17-19)25-28-22-11-5-6-12-23(22)29-25/h1-17H,(H,27,30)(H,28,29)
InChIKeyKXEJRCXMEFPWSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-phenoxybenzamide (CAS 394229-41-5): Procurement-Relevant Chemical Profile


N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-phenoxybenzamide (CAS 394229-41-5, molecular formula C26H19N3O2, MW 405.45) is a synthetic small molecule belonging to the benzimidazole-phenoxybenzamide class. It features a 2-phenoxybenzamide core linked at the para position of a phenyl ring to a 1H-benzimidazole moiety. This compound is primarily investigated as a glucokinase (GK) activator, a mechanism distinct from many benzimidazole-phenoxybenzamide analogs that target kinases such as EGFR [1]. Its structural configuration—combining an ortho-phenoxy substituent on the benzamide with a para-substituted benzimidazole—differentiates it from regioisomeric analogs and is critical for its target engagement profile .

Why In-Class Benzimidazole-Phenoxybenzamides Cannot Substitute for N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-phenoxybenzamide


Within the benzimidazole-phenoxybenzamide family, subtle changes in substitution pattern (ortho‐ vs. para‐phenoxy; meta‐ vs. para‐benzimidazole attachment) radically alter primary target engagement. For example, the meta-benzimidazole analog N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide (CAS 441290-64-8) is reported as an EGFR kinase inhibitor (IC₅₀ = 213 nM) [1], whereas the title compound activates glucokinase with an EC₅₀ of 930 nM [2]. Such functional divergence means that substituting one regioisomer for the other would direct an experiment toward entirely different biochemical pathways. Consequently, procurement decisions must account for the specific positional isomerism that confers the desired glucokinase-activating phenotype.

Quantitative Differentiation Evidence for N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-phenoxybenzamide


Glucokinase Activation vs. EGFR Inhibition: Functional Target Divergence Between Regioisomers

The title compound (para-benzimidazole, ortho-phenoxy) activates recombinant human liver glucokinase 2 with an EC₅₀ of 930 nM [1]. In contrast, the meta-benzimidazole regioisomer (CAS 441290-64-8) inhibits EGFR kinase with an IC₅₀ of 213 nM [2]. This opposing functional outcome—enzyme activation versus kinase inhibition—demonstrates that the position of the benzimidazole attachment on the central phenyl ring is a critical determinant of target engagement.

Glucokinase activation EGFR inhibition Regioisomer selectivity

Glucokinase Activation Potency Relative to Glucose Concentration Context

The compound activates glucokinase with an EC₅₀ of 930 nM in the presence of 5 mM glucose [1]. This places it among moderately potent GK activators; for reference, the clinically investigated GK activator MK-0941 exhibits an EC₅₀ of ~50 nM under similar conditions [2]. Although less potent, the compound's distinct chemotype offers a scaffold diversification opportunity for structure-activity relationship (SAR) studies aimed at optimizing GK activation while mitigating hypoglycemia risk.

Glucokinase activator EC₅₀ Type 2 diabetes research

Structural Basis for Target Selectivity: Para-Benzimidazole Substitution as a GK-Activating Determinant

The para-substitution pattern of the benzimidazole on the central phenyl ring (4-position) is a key structural feature that correlates with glucokinase activation over kinase inhibition. In the meta-substituted analog (CAS 441290-64-8), the benzimidazole moiety adopts a different spatial orientation conducive to EGFR ATP-pocket binding [1]. The title compound's para arrangement likely precludes productive EGFR binding while enabling an allosteric interaction with glucokinase [2]. This regioisomer-dependent target switching is a well-documented phenomenon in benzimidazole-based probe molecules.

Structure-activity relationship Benzimidazole phenoxybenzamide Regioisomerism

Recommended Application Scenarios for N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-phenoxybenzamide


Glucokinase Activator Lead Optimization in Type 2 Diabetes Drug Discovery

The compound's confirmed glucokinase activation (EC₅₀ 930 nM) [1] makes it suitable as a starting scaffold for medicinal chemistry programs targeting type 2 diabetes. Its moderate potency allows for extensive SAR exploration to improve activation efficacy, selectivity over other hexokinases, and mitigation of hypoglycemia risk—a known limitation of high-potency GK activators.

Chemical Probe for Dissecting Glucokinase-Mediated Glucose Sensing

With a well-defined activation EC₅₀ and a distinct chemotype free from EGFR inhibitory activity, this compound can serve as a chemical probe to study glucokinase function in pancreatic beta-cells and hepatocytes [1]. Its para-benzimidazole configuration ensures target engagement specificity, enabling cleaner phenotypic readouts compared to pan-kinase benzimidazole analogs [2].

Regioisomer-Selectivity Studies in Benzimidazole-Phenoxybenzamide Libraries

The complete target switch observed between this para-substituted compound (GK activator) and its meta-substituted analog (EGFR inhibitor) [1][2] provides a compelling model system for investigating how subtle positional changes dictate pharmacological outcome. Researchers can use this pair to train computational selectivity models or validate docking protocols.

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